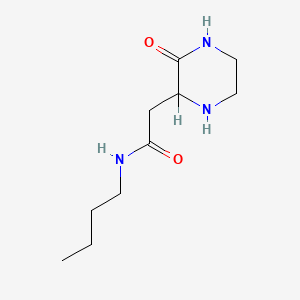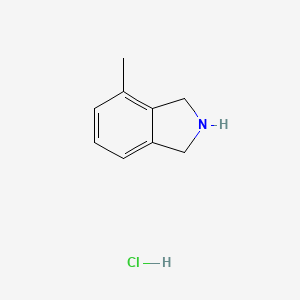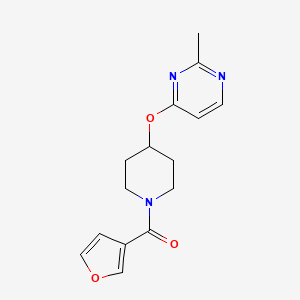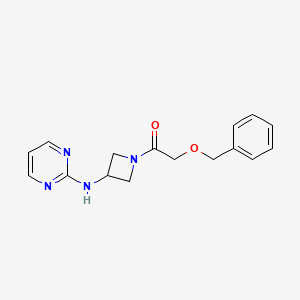![molecular formula C12H13NO3 B2785870 1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane CAS No. 307526-71-2](/img/structure/B2785870.png)
1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane, also known as HMBF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMBF is a derivative of the natural compound harmine, which is found in a variety of plants and has been used in traditional medicine for centuries. In recent years, HMBF has gained attention for its potential as a treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, this compound may increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. By inhibiting this pathway, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while protecting healthy cells from damage. This compound has also been shown to reduce inflammation and oxidative stress in the brain, potentially protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for a range of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane in lab experiments is its high yield of synthesis. This compound can be synthesized in high yields using both chemical and enzymatic methods, making it readily available for research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the potential side effects of this compound and its long-term effects on the body.
Orientations Futures
There are several future directions for research on 1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and delivery method for this compound in these conditions. Another area of interest is its potential as a treatment for cancer. More research is needed to determine the specific types of cancer that may be most responsive to this compound, as well as the optimal dosage and delivery method. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to develop safe and effective treatments based on this compound.
Méthodes De Synthèse
1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of harmine with a hydroxylamine derivative to produce this compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between harmine and a hydroxylamine derivative. Both methods have been used successfully to produce this compound in high yields.
Applications De Recherche Scientifique
1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane has been the subject of extensive scientific research due to its potential therapeutic applications. In vitro studies have shown that this compound has anticancer properties, inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective properties, protecting against oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for a range of inflammatory diseases.
Propriétés
IUPAC Name |
(NZ)-N-[1-(5-methoxy-7-methyl-1-benzofuran-3-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-4-9(15-3)5-10-11(8(2)13-14)6-16-12(7)10/h4-6,14H,1-3H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQLROAYZFXRQJ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2C(=NO)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1OC=C2/C(=N\O)/C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2785798.png)
![(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B2785799.png)
![(11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785800.png)
![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2785802.png)
![4-methyl-4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2785803.png)



![1,2-Pyrrolidinedicarboxylic acid, 4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)-](/img/structure/B2785807.png)
![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)